molecular formula C11H9N3O5 B13961302 5,8-Dinitro-6-methoxyquinaldine CAS No. 61895-33-8

5,8-Dinitro-6-methoxyquinaldine

Cat. No.: B13961302
CAS No.: 61895-33-8
M. Wt: 263.21 g/mol
InChI Key: JGXMWNIVIDLSHR-UHFFFAOYSA-N
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Description

5,8-Dinitro-6-methoxyquinaldine is a nitrogen-containing heterocyclic compound with the molecular formula C11H9N3O5 It is a derivative of quinaldine, featuring nitro groups at the 5 and 8 positions and a methoxy group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dinitro-6-methoxyquinaldine typically involves the nitration of 6-methoxyquinaldine. One common method includes the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality and safety.

Chemical Reactions Analysis

Types of Reactions

5,8-Dinitro-6-methoxyquinaldine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5,8-Diamino-6-methoxyquinaldine.

    Substitution: Various substituted quinaldine derivatives depending on the nucleophile used.

    Oxidation: Quinolinedione derivatives.

Mechanism of Action

The mechanism of action of 5,8-Dinitro-6-methoxyquinaldine involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dinitro-6-methoxyquinaldine is unique due to the combination of nitro and methoxy groups on the quinaldine scaffold

Properties

CAS No.

61895-33-8

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

6-methoxy-2-methyl-5,8-dinitroquinoline

InChI

InChI=1S/C11H9N3O5/c1-6-3-4-7-10(12-6)8(13(15)16)5-9(19-2)11(7)14(17)18/h3-5H,1-2H3

InChI Key

JGXMWNIVIDLSHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2[N+](=O)[O-])OC)[N+](=O)[O-]

Origin of Product

United States

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